molecular formula C25H25FN4OS B11623602 4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

Cat. No.: B11623602
M. Wt: 448.6 g/mol
InChI Key: NFNAGUXGVOHZMU-UHFFFAOYSA-N
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Description

4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a complex organic compound that features a piperazine ring, a thienopyrimidine core, and various substituents including ethoxybenzyl and fluorophenyl groups

Preparation Methods

The synthesis of 4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine typically involves multiple steps, including the formation of the thienopyrimidine core and subsequent functionalization. One common synthetic route involves:

Chemical Reactions Analysis

4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield different products

Scientific Research Applications

4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H25FN4OS

Molecular Weight

448.6 g/mol

IUPAC Name

4-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C25H25FN4OS/c1-2-31-21-9-3-18(4-10-21)15-29-11-13-30(14-12-29)24-23-22(16-32-25(23)28-17-27-24)19-5-7-20(26)8-6-19/h3-10,16-17H,2,11-15H2,1H3

InChI Key

NFNAGUXGVOHZMU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F

Origin of Product

United States

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